![molecular formula C10H15NO3 B1231463 4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)
4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol is a member of catechols.
Scientific Research Applications
1. Complex Formation with Metal Ions
4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol has been studied for its ability to form complexes with metal ions, particularly in the pharmaceutical field. A study by Kaushik, Bharadwaj, and Jaiswal (2022) detailed the use of spectrophotometric methods to determine the complexation of this compound with transition metal ions. This is significant in the development of antihypotensive drugs, where the stability constants of these complexes were found to be noteworthy for various metal ions (Kaushik, Bharadwaj, & Jaiswal, 2022).
2. Crystallographic Studies
In 2013, Kurian et al. synthesized a compound structurally similar to 4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol using microwave irradiation. They provided a detailed crystallographic analysis, revealing insights into its molecular structure and intermolecular interactions. This study contributes to our understanding of the structural properties of such compounds (Kurian et al., 2013).
3. Inhibition Mechanism Against Urease
Another significant application is its role as an inhibitor against Helicobacter pylori urease. Zhu-ping (2012) found that 4-(4-Hydroxyphenethyl)benzene-1,2-diol, a compound closely related to the one , acts as a competitive inhibitor of urease. This finding is crucial in developing treatments for gastritis and peptic ulcers (Zhu-ping, 2012).
4. Materials Chemistry
In materials science, the compound has been used to characterize the insoluble fraction obtained from the hydrolysis of phenyltrimethoxysilanes, as explored by Pakjamsai et al. (2004). Their study focused on determining the structural composition of the resulting product, contributing to the broader understanding of silane chemistry (Pakjamsai et al., 2004).
5. Sensing and Capture of Picric Acid
A study by Vishnoi et al. (2015) demonstrated the use of a compound containing a dimethylamino group in the selective sensing and capture of picric acid. This highlights the potential of such compounds in developing sensitive and selective chemical sensors (Vishnoi et al., 2015).
6. Computational Studies on Boronic Acid Functional Groups
Hayik, Bhat, and Bock (2004) conducted a computational study of a compound similar to 4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol, focusing on its interaction with D-glucose. This research is pivotal in the development of chemical sensors for saccharide recognition (Hayik, Bhat, & Bock, 2004).
properties
Product Name |
4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3/t10-/m0/s1 |
InChI Key |
RLATYNCITHOLTJ-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[22-[(3S,4R,5S,6R)-4-amino-5-hydroxy-3,6-dimethyloxan-2-yl]oxy-4,8,10,12,14,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-37-methyl-2,6,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carbonyl]amino]acetic acid](/img/structure/B1231380.png)
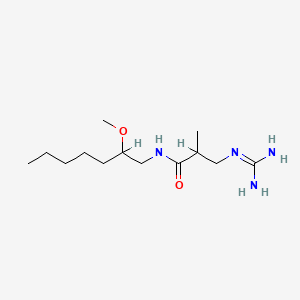

![2-[(5S,6R,7R,9R,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1231383.png)
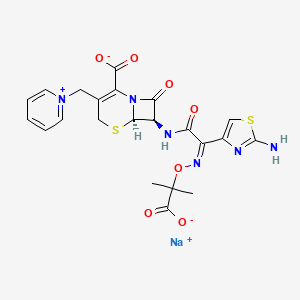
![5-Amino-1-(2-hydroxyethyl)-2-[[(6R,7R)-7-[[2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1H-pyrazol-2-ium](/img/structure/B1231387.png)
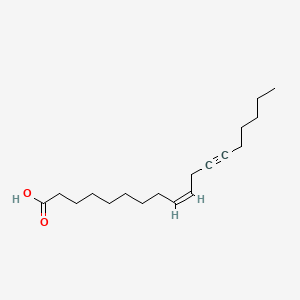
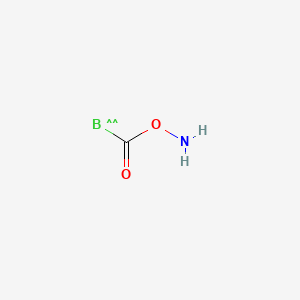
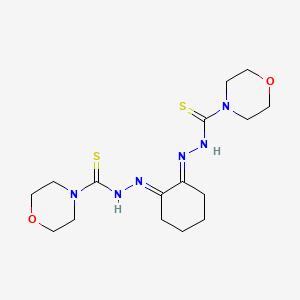
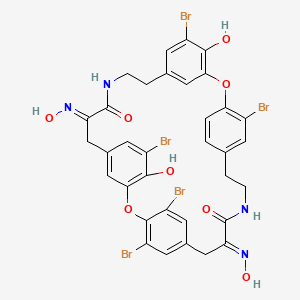
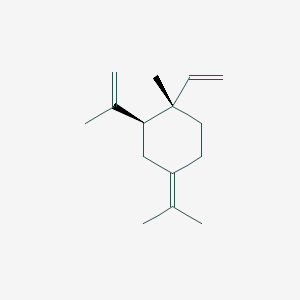
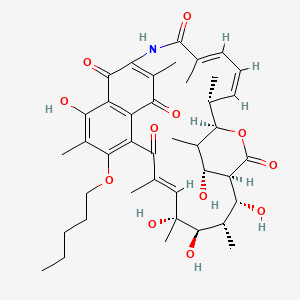
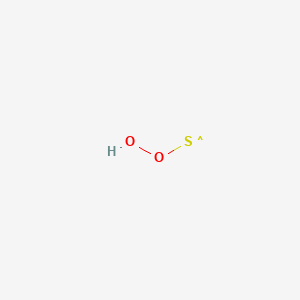
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B1231403.png)